2-cyano-1-(3-furylmethyl)-1H-imidazole
Description
2-Cyano-1-(3-furylmethyl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole core substituted with a cyano group at the 2-position and a 3-furylmethyl group at the 1-position. Structural studies of similar imidazole derivatives often employ X-ray crystallography and computational methods, as exemplified by the use of software like SHELX for refinement and analysis .
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1-(furan-3-ylmethyl)imidazole-2-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c10-5-9-11-2-3-12(9)6-8-1-4-13-7-8/h1-4,7H,6H2 |
InChI Key |
VTACHQGKLFZNOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1CN2C=CN=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent-Driven Structural and Electronic Properties
The compound’s structural analogs differ primarily in substituent groups at the 1- and 2-positions of the imidazole ring. Key comparisons include:
- Electron-Withdrawing vs. In contrast, methyl or benzyl groups (e.g., in 1-benzyl-2-methylimidazole) contribute to lipophilicity, favoring membrane permeability .
- Aromatic Substituents: The 3-furylmethyl group provides π-π stacking capabilities, similar to the indenyl group in 2-{(E)-N-[2-(1H-Inden-3-yl)ethyl]imino-methyl}-1H-imidazole, which is critical for binding to hydrophobic protein pockets .
Pharmacological and Physicochemical Data
- Solubility: The cyano group improves solubility in polar solvents (e.g., logP ~1.2) compared to more lipophilic analogs like 1-benzyl-2-methylimidazole (logP ~2.5) .
- Thermal Stability : Melting points for furylmethyl-substituted imidazoles are typically lower (~150–160°C) than indenyl derivatives (>200°C), reflecting differences in crystallinity and intermolecular interactions .
- Bioactivity: Preliminary studies on similar compounds suggest that electron-withdrawing groups (e.g., cyano) enhance inhibitory activity against kinases and cytochrome P450 enzymes, whereas bulkier substituents (e.g., indenyl) may improve selectivity .
Structural Analysis
X-ray crystallography reveals that the 3-furylmethyl group adopts a planar conformation, optimizing π-stacking with aromatic residues in target proteins. This contrasts with the twisted conformation of bulkier indenyl derivatives, which may reduce binding affinity but increase specificity .
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